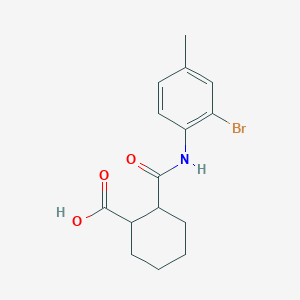
2-(2-Bromo-4-methyl-phenylcarbamoyl)-cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxylic acid, 2-[[(2-bromo-4-methylphenyl)amino]carbonyl]- is an organic compound with a complex structure It is a derivative of cyclohexanecarboxylic acid, featuring a brominated aromatic amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 2-[[(2-bromo-4-methylphenyl)amino]carbonyl]- typically involves the following steps:
Amidation: The brominated aromatic amine is then reacted with cyclohexanecarboxylic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amidation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 2-[[(2-bromo-4-methylphenyl)amino]carbonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives with additional oxygen-containing functional groups, while reduction may produce de-brominated or fully reduced compounds.
Scientific Research Applications
Cyclohexanecarboxylic acid, 2-[[(2-bromo-4-methylphenyl)amino]carbonyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 2-[[(2-bromo-4-methylphenyl)amino]carbonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic amine group can form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: The parent compound, lacking the brominated aromatic amine group.
Benzoic acid derivatives: Compounds with similar carboxylic acid functionality but different aromatic substitutions.
Aromatic amines: Compounds with similar brominated aromatic amine groups but different carboxylic acid functionalities.
Uniqueness
Cyclohexanecarboxylic acid, 2-[[(2-bromo-4-methylphenyl)amino]carbonyl]- is unique due to its specific combination of a cyclohexane ring, a carboxylic acid group, and a brominated aromatic amine group
Properties
Molecular Formula |
C15H18BrNO3 |
|---|---|
Molecular Weight |
340.21 g/mol |
IUPAC Name |
2-[(2-bromo-4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H18BrNO3/c1-9-6-7-13(12(16)8-9)17-14(18)10-4-2-3-5-11(10)15(19)20/h6-8,10-11H,2-5H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
OQGQWGTZRYVECK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCCC2C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


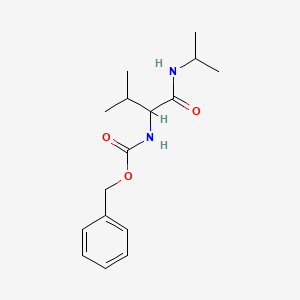
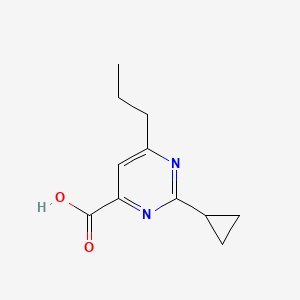
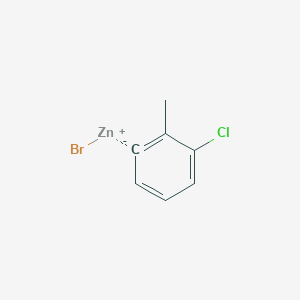
![ol-4(5H)-ylidene]methyl}-2,6-dibromophenyl acetate](/img/structure/B14883445.png)
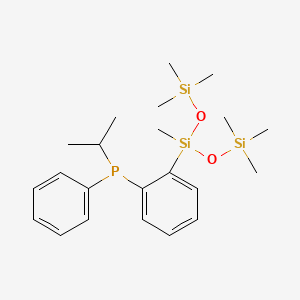
![Ethyl 2-(2-methoxybenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B14883453.png)
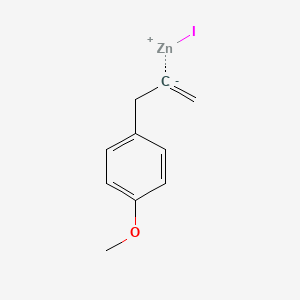
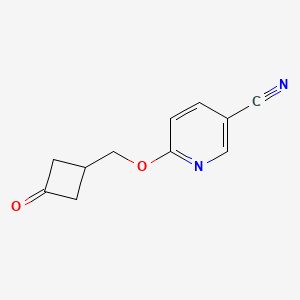
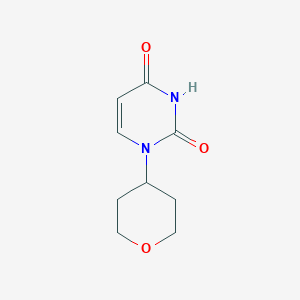
![(1S,2S,3R,5S)-3-(7-(Ethylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14883467.png)
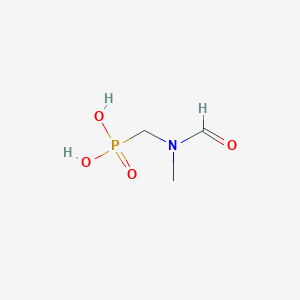
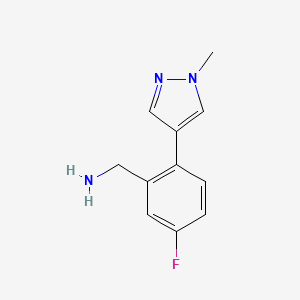
![(4S)-1-[(S)-2-(Boc-amino)non-8-enoyl]-4-hydroxy-L-proline](/img/structure/B14883482.png)
![3-[(Cyclopropanemethoxy)methyl]phenylZinc bromide](/img/structure/B14883524.png)
